molecular formula C18H20N2O4S B11251619 N-(3,5-dimethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(3,5-dimethylphenyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11251619
M. Wt: 360.4 g/mol
InChI Key: KHSRBGQDKQNRMZ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylaniline with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to cyclization with 2-aminophenol under acidic conditions to yield the benzoxazine ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

  • Oxidation of the methyl groups can yield 3,5-dimethylbenzaldehyde or 3,5-dimethylbenzoic acid.
  • Reduction of the sulfonyl group can produce the corresponding sulfide or thiol derivatives.
  • Substitution reactions can lead to various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential biological activity.

Biology: In biological research, it can be used to study enzyme interactions and as a probe for investigating cellular pathways.

Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: In the industrial sector, it can be used in the synthesis of advanced materials, including polymers and resins with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism by which N-(3,5-dimethylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzoxazine ring can also interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

  • N-(2,3-Dimethylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
  • N-(3,4-Dimethylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Uniqueness: The unique structural feature of N-(3,5-dimethylphenyl)-4-methanesulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is the presence of the 3,5-dimethylphenyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substitution patterns on the phenyl ring.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H20N2O4S/c1-12-8-13(2)10-14(9-12)19-18(21)17-11-20(25(3,22)23)15-6-4-5-7-16(15)24-17/h4-10,17H,11H2,1-3H3,(H,19,21)

InChI Key

KHSRBGQDKQNRMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C)C

Origin of Product

United States

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